An In-depth Technical Guide to the Chemical Properties of trans-3-Decene (CAS 19150-21-1)
An In-depth Technical Guide to the Chemical Properties of trans-3-Decene (CAS 19150-21-1)
Introduction
Trans-3-Decene (CAS: 19150-21-1), with the IUPAC name (E)-dec-3-ene, is a colorless liquid and a member of the internal alkene family. This ten-carbon hydrocarbon is distinguished by a carbon-carbon double bond located between the third and fourth carbon atoms, with the alkyl chains adopting a trans configuration. This specific geometry imparts distinct physical and chemical properties compared to its cis isomer. As a highly reactive and versatile molecule, trans-3-Decene serves as a crucial intermediate in organic synthesis and a monomer in the production of various polymers. Its utility extends to its use as a non-polar solvent and as a foundational molecule for creating specialty chemicals and pharmaceutical intermediates. This guide provides an in-depth exploration of its chemical properties, structural characteristics, reactivity, and safe handling protocols, tailored for professionals in research and drug development.
Physicochemical and Thermodynamic Properties
The physical state and thermodynamic characteristics of a compound are foundational to its application in experimental and industrial settings. These properties dictate the conditions required for storage, handling, and reaction control. Trans-3-Decene is a liquid at standard temperature and pressure with a relatively low boiling point and a distinct flash point, classifying it as a flammable liquid.
| Property | Value | Reference(s) |
| CAS Number | 19150-21-1 | [1] |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 0.749 g/cm³ | |
| Boiling Point | 169 - 170 °C at 760 mmHg | |
| Melting Point | -56.93 °C (estimate) | |
| Flash Point | 45.5 °C | |
| Vapor Pressure | 2.08 mmHg at 25 °C | |
| Refractive Index | 1.430 | |
| Enthalpy of Vaporization | 41.3 kJ/mol | [1] |
| LogP (Octanol/Water) | 3.923 |
Structural Elucidation & Spectroscopic Profile
The precise identification and purity assessment of trans-3-Decene rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's structure, from its carbon framework to the specific geometry of its double bond.
Expected Spectroscopic Signatures
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Infrared (IR) Spectroscopy : The IR spectrum of trans-3-Decene is characterized by several key absorption bands. The presence of the double bond is indicated by a C(sp²)-H stretching peak between 3000-3100 cm⁻¹ and a C=C stretching peak around 1660-1680 cm⁻¹.[3][4] Crucially, the trans configuration gives rise to a strong and distinct C-H out-of-plane bending (wagging) absorption in the 960-980 cm⁻¹ region, which is often used to differentiate it from its cis isomer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The vinylic protons (on C3 and C4) are expected to appear in the downfield region, typically between 4.0 and 6.0 ppm.[6] The trans-relationship between these protons results in a large coupling constant (J ≈ 12-18 Hz), a definitive indicator of the (E)-geometry. The remaining aliphatic protons on the ethyl and hexyl chains will produce complex multiplets in the upfield region (approx. 0.8-2.2 ppm).
-
¹³C NMR : The two sp²-hybridized carbons of the double bond will show signals in the deshielded region of the spectrum, typically between 120 and 140 ppm. The remaining eight sp³-hybridized carbons will appear in the more shielded, upfield region.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), trans-3-Decene will exhibit a distinct molecular ion (M⁺) peak at m/z = 140. The most characteristic fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of the bond adjacent to the double bond.[7][8] This occurs because the resulting allylic carbocation is stabilized by resonance. For trans-3-Decene, this would lead to cleavage of the C2-C3 or C5-C6 bonds, generating prominent fragment ions.
Experimental Protocol: General Spectroscopic Analysis
The following provides a generalized workflow for the structural verification of a liquid alkene sample like trans-3-Decene.
Objective: To confirm the identity and purity of trans-3-Decene using GC-MS, IR, and NMR spectroscopy.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of dichloromethane).
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.
-
Acquire the mass spectrum of the eluting peak corresponding to trans-3-Decene.
-
Causality: This technique separates volatile components and provides the molecular weight and fragmentation pattern, offering a primary confirmation of identity and purity.
-
-
Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Causality: This rapid technique identifies key functional groups, particularly the characteristic C-H wag of the trans-alkene, providing crucial stereochemical information.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to determine chemical shifts, integration values, and coupling constants.
-
Causality: NMR provides the most detailed structural information, confirming the connectivity of the carbon skeleton and, via the coupling constants of the vinylic protons, unambiguously establishing the trans stereochemistry.
-
Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic identification of trans-3-Decene.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in trans-3-Decene is the electron-rich carbon-carbon double bond. This π-system is susceptible to attack by electrophiles, making electrophilic addition the cornerstone of its chemistry. This reactivity allows it to be a versatile precursor for a wide range of functionalized molecules.
Core Reactivity: Electrophilic Addition
The π-electrons of the double bond form a region of high electron density, which can act as a nucleophile. Electrophiles are attracted to this region, initiating reactions that break the π-bond and form two new σ-bonds. Common examples include:
-
Hydrogenation: Catalytic addition of hydrogen (H₂) across the double bond to yield the saturated alkane, decane.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form 3,4-dihalodecanes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form 3- and 4-halodecanes, typically following Markovnikov's rule in unsymmetrical cases (though less relevant here due to the internal position).
-
Oxidation: Reactions like epoxidation (forming an epoxide) or ozonolysis (cleaving the double bond to form aldehydes).
Visualization: General Mechanism of Electrophilic Addition
Caption: The two-step mechanism of electrophilic addition to an alkene double bond.
Featured Protocol: Epoxidation of trans-3-Decene
Epoxidation is a synthetically valuable transformation that converts the planar alkene into a strained, three-membered cyclic ether (epoxide). These epoxides are highly useful intermediates for further synthesis, as they can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.[9]
Objective: To synthesize trans-3,4-epoxydecane from trans-3-Decene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
trans-3-Decene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-Decene (e.g., 10 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In small portions over 30 minutes, add m-CPBA (approx. 1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: Adding the peroxyacid slowly and at a low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding 20 mL of saturated Na₂SO₃ solution and stirring for 15 minutes.
-
Causality: Sodium sulfite reduces the remaining m-CPBA to the less reactive meta-chlorobenzoic acid, which is crucial for safety and for simplifying purification.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2x30 mL of saturated NaHCO₃ solution (to remove acidic byproducts) and 1x30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purification: If necessary, purify the resulting trans-3,4-epoxydecane by flash column chromatography on silica gel.
Potential Synthetic Pathways
The Wittig reaction is a powerful and widely used method for synthesizing alkenes with excellent regiochemical control, making it an ideal choice for preparing trans-3-Decene.[10] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.
Retrosynthetic Analysis
A retrosynthetic approach for trans-3-Decene involves disconnecting the double bond. This leads to two possible synthons: a C₃ aldehyde (propanal) and a C₇ phosphorus ylide, or a C₈ aldehyde (octanal) and a C₂ ylide. The former is often more practical.
Visualization: Retrosynthesis via Wittig Reaction
Caption: Retrosynthetic analysis of trans-3-Decene using a Wittig disconnection.
Forward Synthesis Protocol Outline
-
Ylide Preparation: The heptyltriphenylphosphonium ylide is prepared in two steps. First, 1-bromoheptane is reacted with triphenylphosphine via an Sₙ2 reaction to form heptyltriphenylphosphonium bromide.[10]
-
Deprotonation: The resulting phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), under anhydrous and inert conditions to generate the reactive phosphorus ylide.
-
Wittig Reaction: The freshly prepared ylide is then reacted with propanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of an oxaphosphetane intermediate, which subsequently collapses to form the desired trans-3-Decene and triphenylphosphine oxide as a byproduct.[11] The use of a non-stabilized ylide often favors the Z-alkene, but reaction conditions can be modified (e.g., Schlosser modification) to favor the E-alkene.[12]
Safety and Handling
Trans-3-Decene is a hazardous chemical that requires careful handling to prevent injury and property damage. Adherence to established safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapour. | [13] | |
| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways. | [13] |
Safe Handling and Storage Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent vapor inhalation. Use explosion-proof electrical and lighting equipment.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Fire Prevention: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[14] Ground and bond containers when transferring material to prevent static discharge.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. If swallowed, do NOT induce vomiting and seek immediate medical attention.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store locked up.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
Trans-3-Decene is a molecule of significant utility in the chemical sciences, defined by the reactivity of its internal, trans-configured double bond. Its well-characterized physicochemical properties and spectroscopic signatures allow for its reliable identification and use. The susceptibility of its π-bond to electrophilic attack makes it a versatile platform for synthesizing a diverse array of more complex molecules, including valuable epoxides. Understanding its synthesis, reactivity, and the necessary safety protocols is essential for leveraging its full potential in research, development, and industrial applications.
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